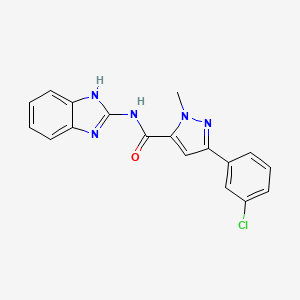![molecular formula C21H21FN2O2 B11001413 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]propanamide](/img/structure/B11001413.png)
3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]propanamide is a complex organic compound that features a benzofuran and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]propanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzofuran Moiety: This can be achieved through cyclization reactions involving phenolic compounds and appropriate reagents.
Introduction of the Indole Group: The indole moiety can be synthesized via Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes.
Coupling Reactions: The final step involves coupling the benzofuran and indole moieties through an amide bond formation, typically using reagents like carbodiimides (e.g., DCC) and coupling agents (e.g., HOBt).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The benzofuran and indole moieties can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine) for electrophilic substitution; nucleophiles (e.g., amines, thiols) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.
Materials Science: The unique structural features of this compound make it a candidate for use in organic electronics or as a building block for advanced materials.
Biological Studies: It can be used as a probe to study biological pathways and interactions, especially those involving benzofuran and indole derivatives.
Mechanism of Action
The mechanism of action of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]propanamide
- 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]propanamide
- 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(5-bromo-1H-indol-3-yl)ethyl]propanamide
Uniqueness
The uniqueness of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]propanamide lies in the presence of the fluoro group on the indole moiety. This fluorine atom can significantly influence the compound’s biological activity, stability, and interactions with molecular targets, making it distinct from its analogs.
Properties
Molecular Formula |
C21H21FN2O2 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]propanamide |
InChI |
InChI=1S/C21H21FN2O2/c22-17-3-4-19-18(12-17)16(13-24-19)7-9-23-21(25)6-2-14-1-5-20-15(11-14)8-10-26-20/h1,3-5,11-13,24H,2,6-10H2,(H,23,25) |
InChI Key |
LVRQXPWZODCYQC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CCC(=O)NCCC3=CNC4=C3C=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(2-methoxyphenyl)benzamide](/img/structure/B11001335.png)
![2-[1-(2-chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11001338.png)
![1-ethyl-7-methyl-3-{[4-(7H-purin-6-yl)piperazin-1-yl]carbonyl}-1,8-naphthyridin-4(1H)-one](/img/structure/B11001342.png)
![2-(4-hydroxyphthalazin-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide](/img/structure/B11001347.png)
![methyl N-[(2'-cyclohexyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinolin]-4'-yl)carbonyl]-beta-alaninate](/img/structure/B11001351.png)
![3-[1-(3,4-dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(1H-indol-4-yl)propanamide](/img/structure/B11001354.png)
![N-[2-(4-methoxyphenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B11001356.png)
![1-(6-methoxypyridazin-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]piperidine-3-carboxamide](/img/structure/B11001363.png)
![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B11001370.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one](/img/structure/B11001380.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide](/img/structure/B11001386.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B11001392.png)
